molecular formula C13H10Cl2N4S2 B12803351 Thiazole, 2,2'-(2,6-dichlorobenzylidenediimino)di- CAS No. 96733-52-7

Thiazole, 2,2'-(2,6-dichlorobenzylidenediimino)di-

Cat. No.: B12803351
CAS No.: 96733-52-7
M. Wt: 357.3 g/mol
InChI Key: JGWRKZKUHYVHOA-UHFFFAOYSA-N
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Description

Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is a heterocyclic compound featuring a thiazole ring structure. This compound is characterized by the presence of two thiazole rings connected through a 2,6-dichlorobenzylidene bridge. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole rings. The reaction is usually carried out under acidic or basic conditions, with common solvents including ethanol or methanol. The reaction temperature is typically maintained between 60-80°C to facilitate the formation of the thiazole rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure with a single thiazole ring.

    Benzothiazole: Contains a fused benzene and thiazole ring.

    Thiazolidine: A saturated derivative of thiazole.

Uniqueness

Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is unique due to its dual thiazole rings connected by a dichlorobenzylidene bridge, which imparts distinct chemical and biological properties. This structure allows for diverse reactivity and potential for multiple applications in various fields, distinguishing it from simpler thiazole derivatives.

Properties

CAS No.

96733-52-7

Molecular Formula

C13H10Cl2N4S2

Molecular Weight

357.3 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-N,N'-bis(1,3-thiazol-2-yl)methanediamine

InChI

InChI=1S/C13H10Cl2N4S2/c14-8-2-1-3-9(15)10(8)11(18-12-16-4-6-20-12)19-13-17-5-7-21-13/h1-7,11H,(H,16,18)(H,17,19)

InChI Key

JGWRKZKUHYVHOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(NC2=NC=CS2)NC3=NC=CS3)Cl

Origin of Product

United States

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